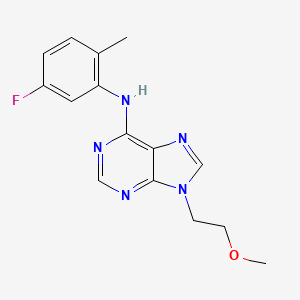

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 9-(2-methoxyethyl) group and a 6-amine substituted with a 5-fluoro-2-methylphenyl moiety. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, cAMP) . The 2-methoxyethyl group may enhance solubility, while the fluorine atom on the aryl group could improve metabolic stability and target binding through electronic effects .

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5O/c1-10-3-4-11(16)7-12(10)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLUMUGKOLDSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=C3C(=NC=N2)N(C=N3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions

Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under acidic or basic conditions.

Substitution Reactions: The 5-fluoro-2-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the purine core is replaced by the 5-fluoro-2-methylphenyl moiety.

Alkylation: The 2-methoxyethyl group is typically introduced through an alkylation reaction using an appropriate alkylating agent such as 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the purine core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted purine analogs.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

The compound is being explored for its potential as a therapeutic agent, particularly in the context of cancer treatment. Its structural similarities to other purine derivatives that act as kinase inhibitors position it as a candidate for modulating signaling pathways involved in cancer progression. Specifically, it may influence phosphoinositide 3-kinases (PI3K), which are critical in cell growth and survival pathways .

Mechanism of Action:

The mechanism by which N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine operates could involve binding to specific enzymes or receptors, thereby modifying their activity. This could lead to reduced proliferation of cancer cells or enhanced apoptosis in malignant tissues .

Biochemical Research

Enzyme Inhibition Studies:

Research indicates that compounds within the purine class often exhibit inhibitory effects on various enzymes. This compound's ability to inhibit specific kinases could be significant in biochemical assays aimed at understanding cellular signaling pathways .

Interaction with Biomolecules:

The presence of functional groups such as methoxy and fluoro suggests that this compound may interact favorably with nucleic acids or proteins, making it a candidate for studies investigating drug-nucleic acid interactions or protein-ligand binding dynamics .

Material Science

Synthesis of Novel Materials:

Due to its unique chemical structure, this compound can serve as a building block for synthesizing new materials. Its incorporation into polymer matrices or nanomaterials could lead to advancements in drug delivery systems or biosensors .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(5-fluoro-2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to specific receptors, thereby modulating their activity. The presence of the fluoro and methoxyethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural variations among purin-6-amine derivatives include substitutions at the 9-position (alkyl/aryl groups) and the 6-amine aryl/alkyl substituents. Below is a comparative analysis:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound likely increases water solubility compared to purely alkyl/aryl 9-substituents (e.g., ethyl or isopropyl) .

- Metabolic Stability : Fluorine in the 5-fluoro-2-methylphenyl group reduces oxidative metabolism, similar to fluorinated kinase inhibitors like ponatinib .

Research Findings and Implications

Substituent Effects :

- Fluorine : Enhances binding via electronegativity and metabolic stability (e.g., 9-butyl-2-fluoro derivatives in ) .

- Methoxyethyl : Improves solubility and pharmacokinetics, as seen in epichaperome probes .

- Ortho-Substituents : The 2-methyl group in the target’s aryl moiety may reduce conformational freedom, mimicking the "ortho effect" observed in ponatinib derivatives .

Q & A

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent System | Ethanol/H2O | 78 | 95 | |

| Catalyst (Coupling Step) | Pd(OAc)2/XPhos | 85 | 98 | |

| Purification Method | Column Chromatography | 72 | 97 |

Q. Table 2. SAR of Purine Derivatives

| Substituent (R) | IC50 (µM) | logP | Target Enzyme |

|---|---|---|---|

| 5-Fluoro-2-methylphenyl | 0.8 | 2.7 | Kinase A |

| 3-Chlorophenyl | 1.5 | 3.1 | Kinase A |

| 4-Methoxyphenyl | 5.2 | 2.3 | Kinase A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.